Product packaging for Methyl 5,6-difluoropicolinate(Cat. No.:CAS No. 1214324-54-5)

Methyl 5,6-difluoropicolinate

Cat. No.: B594431
CAS No.: 1214324-54-5
M. Wt: 173.119
InChI Key: UMVVQVGSJWQXQG-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoropicolinate is a fluorinated picolinate ester intended for research and development applications. As a member of the pyridinecarboxylic acid family of compounds , it serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms and the methyl ester functional group on the picolinate core makes it a valuable precursor for further chemical transformations, including nucleophilic substitutions and cross-coupling reactions . Researchers may explore its use in creating more complex molecules, similar to how other picolinate derivatives are utilized. For instance, substituted picolinates are key intermediates in synthetic pathways , and related compounds, such as chromium picolinate, are studied for their biological activity . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for proper handling and safety information.

Properties

CAS No.

1214324-54-5

Molecular Formula

C7H5F2NO2

Molecular Weight

173.119

IUPAC Name

methyl 5,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3

InChI Key

UMVVQVGSJWQXQG-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=C(C=C1)F)F

Synonyms

Methyl 5,6-difluoropicolinate

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5,6 Difluoropicolinate

Regioselective Fluorination Approaches

The introduction of fluorine atoms onto the pyridine (B92270) ring at specific positions is a critical challenge in the synthesis of Methyl 5,6-difluoropicolinate. Methodologies are broadly categorized into those that modify a pre-existing pyridine ring and those that construct the ring system with fluorine atoms already incorporated.

Halogen Exchange Reactions for Difluoropyridines

Halogen exchange (Halex) reactions represent a cornerstone for the synthesis of fluorinated aromatic compounds. google.com This approach involves the substitution of existing halogen atoms, typically chlorine, with fluorine through nucleophilic aromatic substitution (SNAr). The success of these reactions is highly dependent on the choice of fluorinating agent, solvent, and reaction conditions. google.comresearchgate.net

The use of alkali metal fluorides is a common practice for Halex reactions, with cesium fluoride (B91410) (CsF) being particularly effective due to its higher reactivity compared to other alkali fluorides like potassium fluoride (KF) or sodium fluoride (NaF). google.comharvard.edu The fluorination is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. google.comgoogle.comgoogle.com

A documented synthesis route to a precursor of this compound involves the reaction of methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate with CsF in DMSO. google.comgoogle.com In this procedure, a mixture of CsF in DMSO is first distilled to remove residual water before the chlorinated precursor is added. The reaction proceeds at room temperature over an extended period to yield the desired difluorinated product. google.comgoogle.com Similarly, the preparation of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine (B95902) has been achieved using a mixture of cesium fluoride and potassium fluoride in a solvent system of sulfolane and DMSO at high temperatures. google.com The combination of KF with phase-transfer catalysts like tetrabutylammonium (B224687) chloride can also serve as a more cost-effective alternative to CsF, though it may require higher temperatures. researchgate.net

Starting MaterialFluorinating Agent(s)Solvent(s)TemperatureTimeProductReference(s)
Methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinateCesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)25 °C27 hoursMethyl 4-(1,3-dioxoisoindolin-2-yl)-5,6-difluoropicolinate google.com, google.com
2,3,5-TrichloropyridineCesium Fluoride (CsF), Potassium Fluoride (KF)Sulfolane, Dimethyl Sulfoxide (DMSO)145 °C then 190 °C17h then 19h5-Chloro-2,3-difluoropyridine google.com

The mechanism governing halogen exchange is nucleophilic aromatic substitution (SNAr). byjus.com This process typically proceeds via a two-step addition-elimination pathway. total-synthesis.com In the first, rate-determining step, the nucleophile—in this case, the fluoride ion (F⁻)—attacks the electron-deficient carbon atom bearing a leaving group (e.g., chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. total-synthesis.comnih.gov

The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negative intermediate through resonance, thereby facilitating the reaction. byjus.comtotal-synthesis.com For pyridine derivatives, the ring nitrogen itself acts as an electron-withdrawing group, activating the positions ortho and para to it for nucleophilic attack. Fluorine's high electronegativity, while making it a poor leaving group in many contexts, serves to increase the electrophilicity of the carbon it is attached to, which accelerates the initial nucleophilic addition step. total-synthesis.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions on pyridine rings. acs.org While the addition-elimination mechanism is most common, some SNAr reactions may proceed through a concerted pathway where the attack of the nucleophile and the departure of the leaving group occur simultaneously. nih.govrsc.org

De novo Pyridine Ring Construction with Controlled Fluorine Incorporation

An alternative to modifying a pre-formed ring is the de novo synthesis of the pyridine ring itself, a strategy that builds the heterocyclic core from acyclic, fluorine-containing precursors. researchgate.netacs.org This approach allows for the controlled incorporation of fluorine atoms into specific positions of the ring system from the outset. nih.gov By building the pyridyl subunit around the desired fluorine substituents, this method can offer high regioselectivity and access to a diverse range of substitution patterns that might be difficult to achieve through late-stage functionalization. researchgate.netnih.gov This strategy contrasts with halogen exchange methods, which rely on the availability of suitable halogenated pyridine precursors.

Esterification and Functional Group Interconversion Strategies

The final step in the synthesis of the target molecule, or an intermediate step in a longer sequence, often involves the formation of the methyl ester group. This is typically achieved through standard esterification methods or functional group interconversions. ub.edulkouniv.ac.in

Routes to Methyl Picolinate (B1231196) Derivatives

The conversion of a picolinic acid (pyridine-2-carboxylic acid) derivative to its corresponding methyl ester is a key transformation. ontosight.ai Several methods are available to effect this change.

One common route involves the conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride. nih.gov This can be accomplished by treating the picolinic acid with a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The resulting picolinoyl chloride hydrochloride can then be reacted with methanol (B129727) to furnish the methyl ester. A variation of this is seen in the synthesis of a trichlorinated picolinate, where picloram (B1677784) is treated with thionyl chloride directly in methanol, presumably forming the acid chloride in situ which is immediately esterified. google.com

Direct esterification using diazomethane (B1218177) is another effective, albeit hazardous, method. ub.edutandfonline.com This reaction proceeds by adding an ethereal solution of diazomethane to the picolinic acid derivative in methanol, yielding the methyl ester after purification. tandfonline.com For more sensitive substrates or under milder conditions, coupling reagents used in Steglich-type esterifications, such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. rsc.org

MethodReagentsKey FeaturesReference(s)
Via Acid Chloride 1. Thionyl chloride (SOCl₂), cat. DMF 2. MethanolForms a highly reactive intermediate; generally high yielding. nih.gov
In-situ Esterification Thionyl chloride (SOCl₂), MethanolOne-pot procedure starting from the carboxylic acid. google.com
Diazomethane Diazomethane (CH₂N₂), MethanolHigh-yielding but uses a toxic and explosive reagent. tandfonline.com
Steglich Esterification DCC, DMAP, MethanolMild conditions, suitable for sensitive substrates. rsc.org

Direct Esterification and Transesterification Techniques

The most straightforward route to this compound is through the direct esterification of its corresponding carboxylic acid, 5,6-Difluoropicolinic acid bldpharm.com. This transformation is typically achieved via methods like the Fischer esterification.

Fischer Esterification: This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where the formation of water drives the reaction forward when an excess of the alcohol is used. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. masterorganicchemistry.com This is a cost-effective method, particularly for large-scale production. masterorganicchemistry.com

Transesterification: Alternatively, transesterification can be employed, where a different ester of 5,6-difluoropicolinic acid is converted into the methyl ester. google.com This reaction involves treating the starting ester with methanol, often in the presence of an acid or base catalyst, to exchange the original alkyl group for a methyl group. This technique is useful when the parent carboxylic acid is not the immediate precursor or when a different ester is more readily available.

Technique Reactants Typical Catalysts Key Features
Direct Esterification 5,6-Difluoropicolinic Acid, MethanolH₂SO₄, TsOH, HClEquilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Transesterification An alkyl 5,6-difluoropicolinate, MethanolAcid or BaseUseful for converting between different ester forms. google.com

Precursor Chemistry and Diversification of Picolinic Acid Derivatives

A prevalent industrial method involves the nucleophilic aromatic substitution (SₙAr) of chlorine atoms with fluorine, known as a halogen exchange (Halex) reaction. This approach starts with more readily available chlorinated picolinic acid analogues. For instance, a trichlorinated picolinate can be selectively fluorinated to yield the desired difluoro product. google.comgoogle.com

In a documented example, a derivative, methyl 4-amino-3,5,6-trichloropicolinate, is converted to methyl 4-amino-3-chloro-5,6-difluoropicolinate. google.comgoogle.com This transformation is accomplished by treating the trichloro-precursor with a potent fluorinating agent like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). google.comgoogle.com The high reactivity of CsF is often necessary to displace the less activated chlorine atoms on the pyridine ring. google.com The reaction is typically stirred for an extended period at or above room temperature to ensure complete conversion. google.comgoogle.com

Precursor Reagent Solvent Temperature Product Type Reference
Methyl 4-amino-3,5,6-trichloropicolinateCesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)25 °CMethyl 4-amino-3-chloro-5,6-difluoropicolinate google.comgoogle.com
2,3,5-TrichloropyridineCesium Fluoride (CsF), Potassium Fluoride (KF)Sulfolane, DMSO~145 °C2,3-Difluoro-5-chloropyridine

Synthesizing the target molecule can also begin from simpler fluorinated pyridines, such as 3,5-difluoropyridine (B1298662). This "bottom-up" approach requires the introduction of the methyl picolinate function at the C2 position and a fluorine atom at the C6 position. Methodologies for the selective functionalization of fluorinated pyridines often rely on directed ortho-metalation. researchgate.net

A hypothetical but chemically sound route would involve the deprotonation of a suitably protected 3,5-difluoropyridine derivative at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile like carbon dioxide (to form a carboxylic acid) or a chloroformate (to directly form an ester). researchgate.net Subsequent steps would then be required to introduce the final fluorine atom at the C6 position, potentially through another SₙAr reaction on a precursor with a suitable leaving group at that site.

Palladium-catalyzed carbonylation offers a powerful and versatile method for introducing a carbonyl group, which can then be converted to an ester. scielo.br This reaction typically involves coupling an organic halide with carbon monoxide and a nucleophile, in this case, methanol. scielo.brmdpi.com

The general catalytic cycle begins with the oxidative addition of a Pd(0) catalyst to a halo-pyridine, forming a Pd(II)-aryl complex. scielo.br This complex then undergoes CO insertion to generate an acyl-palladium intermediate, which is subsequently attacked by methanol (methanolysis) to release the final ester product and regenerate the Pd(0) catalyst. scielo.br

For the synthesis of this compound, a suitable precursor would be a 2-halo-5,6-difluoropyridine (e.g., 2-bromo-5,6-difluoropyridine). The reaction would be conducted under a carbon monoxide atmosphere with methanol as both the solvent and nucleophile, in the presence of a palladium catalyst and a base.

Component Function Examples
Substrate Aryl Halide Source2-Bromo-5,6-difluoropyridine
Catalyst Palladium Source (Pd(0) active species)Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand Stabilizes Catalyst, Modifies ReactivityTriphenylphosphine (PPh₃), Xantphos
Carbonyl Source C1 Building BlockCarbon Monoxide (CO) gas
Nucleophile Forms the EsterMethanol (CH₃OH)
Base Neutralizes HX by-productTriethylamine (Et₃N), K₂CO₃

Optimization of Reaction Conditions and Process Chemistry Studies

To move a synthesis from laboratory scale to industrial production, extensive optimization of reaction parameters is crucial. This involves studying the effects of solvents, temperature, and catalysts to maximize yield and purity while minimizing costs and environmental impact.

The choice of solvent and reaction temperature can dramatically influence the outcome of the synthesis of fluorinated picolinates, affecting reaction rates, yields, and even regioselectivity.

Solvent Effects: In halogen exchange (Halex) reactions, polar aprotic solvents like DMSO, sulfolane, or N,N-dimethylformamide (DMF) are preferred. google.comgoogle.com These solvents effectively solvate the cation of the fluoride salt (e.g., Cs⁺), leaving a "naked" and highly reactive fluoride anion to perform the nucleophilic attack on the pyridine ring.

The solvent can also dictate the position of substitution in molecules with multiple reactive sites. In a study on a related dihalopicolinate, reacting it with a nucleophile in a mixture of tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) resulted in substitution at the C2 position. nih.gov However, changing the solvent to DMF or methanol led to high regioselectivity for substitution at the C6 position. nih.gov This highlights the critical role of the solvent in directing the reaction pathway.

Temperature Optimization: Reaction temperature is a key parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products or decomposition of the starting material or product. Patent literature often specifies a broad range of operating temperatures, for example from 25 °C to 150 °C, indicating that the optimal temperature must be determined for each specific transformation. google.com For Halex reactions on deactivated rings, higher temperatures (e.g., 100-150 °C) are often necessary to achieve a reasonable reaction rate. google.com The goal is to find a temperature that provides a balance between reaction time, conversion efficiency, and product purity. semanticscholar.org

Parameter Observation/Effect Context/Example Reference
Solvent Polar aprotic solvents (DMSO, Sulfolane) enhance fluorination efficiency.Halogen exchange on trichloropicolinates. google.comgoogle.com
Solvent Can control regioselectivity of nucleophilic substitution.Substitution at C2 vs. C6 on a dichloropicolinate ester depending on THF vs. DMF. nih.gov
Temperature Higher temperatures increase reaction rates but risk side reactions.Halex reactions often require elevated temperatures (e.g., 145 °C).
Temperature Optimal temperature is a trade-off between rate and purity.General process optimization studies. google.comsemanticscholar.org

Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

The strategic selection of a catalyst is paramount in the synthesis of complex molecules like this compound, directly influencing reaction rates, yields, and the purity of the final product. Research has highlighted several classes of catalysts that are effective in the synthesis of picolinate derivatives.

A key transformation in the synthesis of this compound is often a halogen exchange (HALEX) reaction, where chloro- or bromo-substituents are replaced with fluorine. In one documented synthetic route, Methyl 3,5,6-trichloro-4-(1,3-dioxoisoindolin-2-yl)picolinate is converted to a difluorinated analog using a fluorinating agent. google.comgoogle.com Cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (DMSO) has been shown to be effective for this transformation. google.comgoogle.com

For other critical steps, such as the formation of carbon-carbon bonds in the synthesis of related aryl-picolinates, palladium catalysts are frequently employed. google.comgoogle.com These catalysts, often generated from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specific ligand, are essential for cross-coupling reactions. google.comgoogle.com Acylation catalysts, such as 4-(dimethylamino)pyridine (DMAP) and N-methylimidazole, are also utilized to accelerate the addition of acyl groups to the molecule. google.comgoogle.com

Recent innovations include the development of novel heterogeneous catalysts. One such example is UiO-66(Zr)-N(CH₂PO₃H₂)₂, a nanoporous metal-organic framework (MOF). rsc.orgresearchgate.net This catalyst has been successfully used in a multi-component reaction to synthesize picolinate derivatives at ambient temperature, demonstrating the potential of advanced materials to facilitate complex organic transformations under milder conditions. rsc.orgresearchgate.net

Table 1: Catalyst Systems in Picolinate Synthesis

Catalyst/Reagent Catalyst Type Function Application Example
Cesium Fluoride (CsF) Fluorinating Agent Halogen Exchange (HALEX) Conversion of a trichloropicolinate intermediate to a difluorinated product. google.comgoogle.com
Palladium(II) acetate Transition Metal Catalyst C-C Bond Formation Used in coupling reactions for the synthesis of 6-aryl-4-aminopicolinates. google.comgoogle.com
4-(dimethylamino)pyridine (DMAP) Acylation Catalyst Accelerates acyl group transfer Used in the acylation of aminopicolinates. google.com

Continuous Flow Synthesis Methodologies for Picolinate Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing. These methods involve the continuous pumping of reagents through a reactor, enabling precise control over reaction parameters, enhanced safety, and often, improved yield and purity. A key benefit is the reduction in cycle times compared to conventional batch methods. google.comgoogle.com

The application of continuous flow has been successfully demonstrated for the synthesis of various picolinate derivatives. For instance, an iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate salts has been implemented in a continuous flow setup. bohrium.com This approach not only proved feasible but also expanded the practical applicability of the reaction, achieving excellent yields (up to 96%) and high stereoselectivity. bohrium.com

A detailed example of process optimization in continuous flow is the synthesis of the anesthetic mepivacaine (B158355) from an α-picolinic acid derivative. lookchem.com Using a high-pressure continuous flow hydrogenator (H-Cube Pro™) with a Palladium on Carbon (Pd/C) catalyst, researchers were able to perform a tandem ring-hydrogenation and reductive amination. lookchem.com The study demonstrated a clear relationship between the flow rate and the reaction's efficiency.

Table 2: Effect of Flow Rate on a Continuous Flow Picolinate Derivative Synthesis

Flow Rate (mL/min) Conversion (%) Selectivity for Product (%)
1.0 50 87
0.5 98 77

Data derived from the synthesis of mepivacaine via a tandem hydrogenation/reductive amination protocol. lookchem.com

As shown in the table, decreasing the flow rate from 1.0 mL/min to 0.5 mL/min significantly increased the conversion from 50% to 98%, albeit with a slight decrease in selectivity. lookchem.com This illustrates the fine-tuning of reaction conditions that is possible in a continuous flow system to maximize product output. The successful application of these methodologies to various picolinate structures highlights their potential for the efficient and scalable production of this compound.

Chemical Transformations and Mechanistic Investigations of Methyl 5,6 Difluoropicolinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of two strongly electron-withdrawing fluorine atoms. The typical mechanism for these reactions is the nucleophilic aromatic substitution (SNAr), which proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

In Methyl 5,6-difluoropicolinate, the two fluorine atoms are not equally reactive. The fluorine atom at the C6 position is positioned ortho to the ring nitrogen, which strongly activates it for nucleophilic displacement. The fluorine at the C5 position is meta to the nitrogen and ortho to the C6-fluorine.

Studies on related fluorinated picolinates provide insight into this selectivity. For instance, in the amination of isopropyl 4,5,6-trifluoropicolinate with ammonia, the nucleophile preferentially displaces the fluorine atom at the C4 position to yield isopropyl 4-amino-5,6-difluoropicolinate. googleapis.com This highlights the strong activation of the para position. Subsequent reactions on this product have shown that the C6-fluoro substituent can be exchanged for a chloro group by treatment with hydrogen chloride, demonstrating the reactivity of the C6 position. googleapis.com In general, for polyhalogenated pyridines, the site of nucleophilic attack can be tuned based on the electronic environment and reaction conditions. beilstein-journals.org

This compound is susceptible to reaction with a wide range of nucleophiles.

Amines : Nitrogen nucleophiles, such as primary and secondary amines, readily react with activated fluoro-pyridines. savemyexams.comyoutube.com The reaction typically involves the displacement of one of the fluorine atoms to form a new carbon-nitrogen bond. The lone pair on the amine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom bearing a fluorine atom. savemyexams.com In many cases, multiple substitutions can occur if reaction conditions are not carefully controlled. youtube.com Research on the analogous Methyl 3,5-difluoropicolinate has shown it reacts with secondary amines, like a protected pyrrolidine (B122466) derivative, to displace a fluorine atom. ucl.ac.uk

Alkoxides : Oxygen nucleophiles, such as sodium methoxide, are also capable of displacing fluorine atoms in SNAr reactions on highly electron-deficient aromatic systems. beilstein-journals.org While specific studies on this compound are not prevalent, reactions on analogous dinitro-haloarenes show that alkoxides are effective nucleophiles for halogen displacement. rsc.org

Carbanions : Carbon-based nucleophiles can participate in SNAr reactions, often referred to as vicarious nucleophilic substitution (VNS), particularly with highly electron-deficient aromatic rings. mdpi.com This class of reaction allows for the formation of new carbon-carbon bonds on the pyridine ring.

The regiochemical outcome of nucleophilic substitution on this compound is governed by the combined electronic effects of the ring nitrogen, the ester group, and the two fluorine atoms.

Ring Nitrogen : The pyridine nitrogen atom is strongly electron-withdrawing via an inductive effect, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack. This activation is most pronounced at the ortho (C2 and C6) and para (C4) positions.

Fluorine Atoms : Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect (-I), further activating the ring for nucleophilic attack. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

In this compound, the C6 position is ortho to the ring nitrogen, making the C6-F bond highly activated and the most likely site for initial nucleophilic attack. The C5-F bond is less activated by the ring nitrogen (being in a meta position) but is influenced by the adjacent C6-F and the ester group. In a related compound, Methyl 3,5-difluoropicolinate, reaction with an amine nucleophile resulted in a mixture of products where substitution occurred at both the C3 and C5 positions, demonstrating that multiple sites can be reactive depending on the specific substrate and conditions. ucl.ac.uk

Product Yield (%)
Methyl (R)-3-(3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidin-1-yl)-5-fluoropicolinate 21
Methyl (R)-5-(3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidin-1-yl)-3-fluoropicolinate -

Data derived from a study on Methyl 3,5-difluoropicolinate, an isomer of the title compound, which yielded two main products. The yield for the second product was not explicitly quantified in the same manner but was isolated as a significant component. ucl.ac.uk

Functional Group Modifications at the Ester Moiety

The methyl ester group at the C2 position of the pyridine ring is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of picolinic acid derivatives.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. savemyexams.com Alkaline hydrolysis, often termed saponification, is particularly common and is typically carried out by heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). ucl.ac.uk This reaction is generally irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free picolinic acid.

A study involving a derivative of methyl 3,5-difluoropicolinate demonstrated this transformation effectively. ucl.ac.uk

Reactant Reagents Product Reaction Time
Methyl (R)-3-(3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidin-1-yl)-5-fluoropicolinateLiOH·H₂O, Methanol (B129727), WaterLithium (R)-3-(3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidin-1-yl)-5-fluoropicolinate5 days
Table based on data from a synthetic study on a related picolinate (B1231196) derivative. ucl.ac.uk

Amidation : The ester group can be converted into an amide in a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with an amine. ucl.ac.uk Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often employed to facilitate the formation of the amide bond. Alternatively, direct amidation of the ester is possible, often requiring a catalyst or harsh conditions, by reacting the ester with an amine. rsc.orggoogle.com

Reactant Amine Coupling Reagent Product Yield
Lithium (R)-5-(3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidin-1-yl)-3-fluoropicolinate8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine·2HClHBTU, Triethylaminetert-butyl (R)-(1-(5-fluoro-6-((8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)carbamoyl)pyridin-3-yl)pyrrolidin-3-yl)(methyl)carbamate57%
Table based on data from a synthetic study on a related picolinate derivative. ucl.ac.uk

Reduction : The methyl ester of picolinic acid derivatives can be reduced to the corresponding primary alcohol (a pyridyl-methanol). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, one-pot catalytic procedures have been developed for the domino amidation and subsequent reduction of methyl esters directly to the corresponding amines using a silane (B1218182) as the terminal reductant. youtube.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr For halogenated picolinates like this compound, these reactions provide efficient pathways to introduce diverse substituents onto the pyridine ring.

Suzuki-Miyaura, Heck, and Sonogashira Coupling with Halogenated Picolinates

The Suzuki-Miyaura, Heck, and Sonogashira reactions are among the most widely used palladium-catalyzed cross-coupling methods. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It is a versatile method for forming carbon-carbon bonds. researchgate.net In the context of halogenated picolinates, Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups. organic-chemistry.orgresearchgate.net For instance, the coupling of a chloropicolinate with a boronic acid in the presence of a palladium catalyst and a base can yield the corresponding arylated picolinate. googleapis.com The use of aqueous solvents can make these reactions more environmentally friendly. organic-chemistry.org

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. eie.gr This reaction typically employs a palladium catalyst and a base. While specific examples with this compound are not extensively documented in the provided results, the general applicability of the Heck reaction to aryl halides suggests its potential for modifying this picolinate derivative. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comumb.edu This method is highly effective for synthesizing aryl-alkynes and conjugated enynes. mdpi.com The Sonogashira coupling of halogenated picolinates allows for the introduction of alkynyl substituents. organic-chemistry.org

A patent describes the use of methyl 3,6-difluoropicolinate in a reaction with 1-methylpiperazine (B117243) in the presence of potassium carbonate in DMF at 80 °C. google.com This nucleophilic aromatic substitution demonstrates the reactivity of the fluorine atoms on the picolinate ring. Another patent mentions the reaction of methyl 3,5-difluoropicolinate with a carbamate (B1207046) under basic conditions. ucl.ac.uk

Reaction Type Reactants Catalyst/Reagents Product Key Features
Suzuki-MiyauraHalogenated Picolinate, Boronic Acid/EsterPd Catalyst, BaseAryl/Vinyl PicolinateVersatile C-C bond formation. researchgate.netgoogleapis.com
HeckHalogenated Picolinate, AlkenePd Catalyst, BaseAlkenyl PicolinateForms substituted alkenes. eie.grnih.gov
SonogashiraHalogenated Picolinate, Terminal AlkynePd Catalyst, Cu(I) co-catalyst, BaseAlkynyl PicolinateEfficient for aryl-alkyne synthesis. mdpi.comorganic-chemistry.org

Cross-Coupling at the Pyridine Ring for Aryl and Heteroaryl Linkages

The strategic functionalization of the pyridine ring of this compound through cross-coupling reactions enables the synthesis of molecules with valuable aryl and heteroaryl linkages. researchgate.netgoogle.com These linkages are common motifs in pharmaceuticals and materials science. researchgate.net

The Suzuki-Miyaura reaction is particularly well-suited for this purpose, allowing for the coupling of the picolinate with a wide array of aryl and heteroaryl boronic acids or their esters. organic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov For example, a patent describes the Suzuki coupling of a 5-substituted-4-amino-6-chloropicolinate with a boronic acid using bis(triphenylphosphine)-palladium(II) dichloride as a catalyst and potassium fluoride (B91410) as a base in an acetonitrile-water mixture. googleapis.com

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms of these coupling reactions is essential for optimizing reaction conditions and expanding their scope. researchgate.net

Kinetic Studies and Reaction Profiling

Kinetic studies and reaction profiling provide insights into the rates of reaction and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. While specific kinetic data for reactions involving this compound are not detailed in the search results, the general mechanistic framework for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov A combined experimental and computational study has shown that for some cross-coupling reactions catalyzed by sub-nanometer platinum or palladium species, the oxidative addition is not the sole rate-determining step, and the base can play a crucial role in controlling the reaction pathway. nih.gov

Intermediate Detection and Trapping Experiments

The detection and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. Techniques such as NMR spectroscopy and mass spectrometry can be employed to identify transient species. wikipedia.org In the context of palladium-catalyzed cross-coupling, key intermediates include Pd(0) and Pd(II) complexes. researchgate.net Trapping experiments, where a reactive species is added to intercept an intermediate, can also provide evidence for its existence. For some transition metal-catalyzed C-P coupling reactions, metal-phosphido complexes have been identified as key intermediates. sustech.edu.cn

Isotope Labeling Studies to Determine Rate-Determining Steps

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of labeled atoms. wikipedia.orgthieme-connect.de By strategically placing isotopes (e.g., deuterium (B1214612), carbon-13) in the reactants, it is possible to determine which bonds are broken and formed in the rate-determining step of a reaction. wikipedia.org For instance, if a C-H bond is cleaved in the rate-determining step, substituting hydrogen with deuterium will result in a primary kinetic isotope effect (a decrease in the reaction rate). While specific isotope labeling studies on this compound reactions were not found, this methodology is widely applied in mechanistic organic chemistry. nih.govnih.gov

Strategic Utility of Methyl 5,6 Difluoropicolinate in Complex Molecule Synthesis

Building Block for Advanced Pyridine (B92270) and Bipyridine Frameworks

The electron-deficient nature of the pyridine ring in methyl 5,6-difluoropicolinate makes it an excellent substrate for constructing more elaborate heterocyclic systems. Its ability to undergo selective substitution and participate in cyclization reactions allows for the generation of novel scaffolds with potential applications in materials science and medicinal chemistry.

Polyheterocyclic systems, molecules containing multiple interconnected heterocyclic rings, are of significant interest due to their diverse biological activities. This compound can serve as a key starting material for such structures through sequential substitution and annulation reactions. The fluorine atoms can be displaced by nucleophiles that carry a second reactive site, setting the stage for subsequent intramolecular cyclizations to build additional rings onto the pyridine core.

For instance, a common strategy involves the substitution of one of the fluorine atoms with a dinucleophile or a nucleophile bearing a latent reactive group. This initial substitution product can then undergo a ring-closing reaction to form a new heterocyclic ring fused to the original pyridine. This approach allows for the controlled, stepwise assembly of complex polyheterocyclic architectures.

The synthesis of fused and bridged pyridine derivatives is a direct extension of the reactivity of this compound. Dearomatization reactions, for example, offer a powerful method for rapidly building molecular complexity. rsc.org Strategies such as dearomative [3+2] cycloadditions, which have been reported for other substituted pyridines, could be applied to derivatives of this compound to generate densely functionalized indolizinone cores. rsc.org Similarly, formal electrophilic [4+1] cyclization reactions represent another viable route to fused systems like 6-azaindoles. rsc.org In these scenarios, the difluoropicolinate moiety would first be elaborated with appropriate functional groups to enable the desired intramolecular cyclization, leading to novel fused heterocyclic systems.

Reaction TypePotential Product ScaffoldDescription
Dearomative [3+2] CycloadditionIndolizinonesA reaction between a 2-substituted pyridine derivative and a cyclopropenone could lead to the formation of a five-membered ring fused to the pyridine. rsc.org
Formal Electrophilic [4+1] Cyclization6-AzaindolesTreatment of an appropriately substituted aminopyridine derived from the starting material with an electrophilic reagent can induce cyclization to form a fused pyrrole (B145914) ring. rsc.org

Precursor in the Synthesis of Biologically Relevant Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The fluorine atoms on this compound act as versatile anchor points for introducing a variety of side chains, making it an ideal scaffold for creating libraries of compounds for biological screening and for synthesizing targeted inhibitors and modulators of biological processes.

The primary utility of the fluorine atoms on the picolinate (B1231196) ring is their ability to act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov Due to the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, the carbons at positions 5 and 6 are highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the displacement of one or both fluorine atoms to introduce diverse functionalities.

Key Reaction Methodologies:

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental transformation for functionalizing this compound. A variety of nucleophiles can be employed to displace the fluoride (B91410) ions. nih.govnih.govrsc.org

O-Nucleophiles: Alcohols and phenols can be used to introduce ether linkages.

N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles, can form C-N bonds. rsc.org

S-Nucleophiles: Thiols can be used to generate thioethers.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is a highly efficient method for coupling amines with aryl halides and related compounds. wikipedia.orgnih.govlibretexts.org It offers a complementary approach to SNAr for forming C-N bonds, often under milder conditions and with a broader substrate scope. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the picolinate with boronic acids or their esters, enabling the introduction of various aryl and heteroaryl substituents. researchgate.net

ReactionReagentsBond Formed
SNAr (Amination)R₂NH, BaseC-N
SNAr (Etherification)ROH, BaseC-O
Buchwald-Hartwig AminationR₂NH, Pd catalyst, Ligand, BaseC-N
Suzuki-Miyaura CouplingR-B(OR)₂, Pd catalyst, Ligand, BaseC-C

Combinatorial chemistry and the synthesis of compound libraries are essential tools in modern drug discovery for identifying new lead compounds. nih.gov this compound is an excellent scaffold for library synthesis due to its capacity for divergent functionalization. The two reactive fluorine sites allow for the introduction of two different points of diversity.

A typical library synthesis would involve splitting a batch of the starting picolinate, reacting each portion with a different nucleophile to substitute the first fluorine atom, and then pooling and splitting the products again for a second substitution reaction with another set of diverse reagents. This "split-pool" strategy can rapidly generate a large number of unique, highly functionalized picolinate derivatives. The resulting library of compounds can then be screened for biological activity against various targets. nih.gov

Many biologically active molecules, particularly kinase inhibitors, feature substituted pyridine or other heterocyclic cores. researchgate.netnih.goved.ac.uk The difluoropicolinate scaffold is well-suited for the synthesis of such inhibitors. The general strategy involves using SNAr or cross-coupling reactions to install side chains that can interact with specific binding pockets in the target protein.

For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a common motif is an aniline (B41778) or anilino-pyrimidine group linked to a heterocyclic core. nih.gov this compound could be used to construct such molecules by first reacting it with a substituted aniline via a Buchwald-Hartwig amination or an SNAr reaction. wikipedia.orglibretexts.org The remaining fluorine and the methyl ester could then be further modified to optimize binding affinity and pharmacokinetic properties. The presence of fluorine atoms in the final molecule can also be beneficial, often improving metabolic stability and binding affinity. researchgate.net

Synthetic Routes to Picolinate-Derived Inhibitors and Modulators

Chemical Pathways to MCL1 Inhibitors

Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein and a significant target in cancer therapy. The development of small molecule inhibitors of MCL1 has been a major focus in oncology research. While specific patented syntheses directly employing this compound are not publicly disclosed in detail, the structural motifs present in potent MCL1 inhibitors suggest its plausible utility. For instance, the difluoropicolinate moiety can serve as a key fragment that can be elaborated into more complex heterocyclic systems commonly found in MCL1 inhibitors. The fluorine atoms can enhance binding affinity to the target protein through favorable electrostatic interactions and can also block metabolic pathways, thereby increasing the drug's half-life. The general synthetic strategies for MCL1 inhibitors often involve the coupling of various heterocyclic fragments, and the reactivity of the fluorinated pyridine ring in this compound makes it an attractive partner in cross-coupling reactions.

Synthetic Strategies for RNA-Splicing Modulators

The modulation of RNA splicing is a promising therapeutic strategy for a variety of genetic diseases. Small molecules that can correct splicing defects have the potential to restore the production of functional proteins. One notable example of an RNA-splicing modulator is risdiplam (B610492), approved for the treatment of spinal muscular atrophy (SMA). nih.gov While the direct use of this compound in the synthesis of risdiplam is not explicitly detailed in publicly available literature, the core structures of many splicing modulators feature highly substituted and functionalized heterocyclic rings. The difluoropicolinate scaffold can be a valuable starting point for the construction of such complex molecules. The fluorine atoms can influence the conformation of the final molecule, which is often critical for its interaction with the target RNA and associated splicing machinery. nih.gov The development of synthetic routes to novel RNA-splicing modulators often relies on the availability of versatile building blocks like this compound that allow for the systematic exploration of structure-activity relationships.

Design and Synthesis of Fluorinated Analogues with Modified Reactivity Profiles

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate their chemical and biological properties. The design and synthesis of fluorinated analogues of picolinates, including derivatives of this compound, are of significant interest for developing new chemical entities with tailored reactivity and therapeutic potential.

Exploring Structure-Reactivity Relationships in Fluorinated Picolinates

The number and position of fluorine atoms on the picolinate ring have a profound impact on its reactivity. The electron-withdrawing nature of fluorine atoms can significantly alter the electron density of the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack.

Table 1: Impact of Fluorination on Picolinate Reactivity

CompoundPosition of FluorineEffect on Reactivity
Methyl picolinateNoneBaseline reactivity
Methyl 6-fluoropicolinateC6Increased susceptibility to nucleophilic aromatic substitution at C6
This compoundC5 and C6Further activation of the ring towards nucleophilic attack

This modified reactivity can be harnessed to achieve selective functionalization of the picolinate scaffold, allowing for the introduction of diverse substituents at specific positions. Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to complex molecules.

Stereoselective Synthesis of Chiral Derivatives

Many biologically active molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. The development of stereoselective methods for the synthesis of chiral derivatives of fluorinated picolinates is therefore a key area of research. The presence of fluorine atoms can influence the stereochemical outcome of reactions by altering the steric and electronic environment of the reacting center.

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of a wide range of chiral fluorinated compounds. These methods can be applied to the synthesis of chiral derivatives of this compound, providing access to novel building blocks for drug discovery. For example, stereoselective addition reactions to the pyridine ring or transformations of the ester group can be controlled to yield enantiomerically enriched products.

Table 2: Examples of Stereoselective Reactions on Fluorinated Pyridines

Reaction TypeCatalyst/ReagentOutcome
Asymmetric hydrogenationChiral transition metal catalystEnantioselective reduction of C=C or C=N bonds
Asymmetric nucleophilic additionChiral organocatalystStereoselective formation of C-C or C-X bonds
Kinetic resolutionChiral resolving agentSeparation of enantiomers

The ability to synthesize chiral, fluorinated picolinate derivatives opens up new avenues for the design of therapeutic agents with improved potency and selectivity.

Spectroscopic and Computational Investigations of Methyl 5,6 Difluoropicolinate and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. For Methyl 5,6-difluoropicolinate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive understanding of its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two main signals corresponding to the aromatic protons and the methyl ester protons. The aromatic proton, being on a difluorinated pyridine (B92270) ring, will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.5-4.5 ppm, deshielded by the adjacent oxygen atom. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically between 160 and 180 ppm. fiveable.me The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atoms. The methyl carbon of the ester group will appear at the upfield end of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing fluorinated organic compounds. nih.gov The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 5- and 6-positions. The chemical shifts and the coupling constants between the two fluorine atoms (J_FF), as well as couplings to the adjacent protons (J_HF), provide valuable structural information.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (aromatic)7.8 - 8.2ddJ_HF, J_HH
¹H (methyl)3.9s-
¹³C (C=O)~165s-
¹³C (C-F)140 - 160dJ_CF
¹³C (C-H)115 - 125dJ_CH
¹³C (C-N)145 - 155s-
¹³C (methyl)~53qJ_CH
¹⁹F (F5)-130 to -140dJ_FF
¹⁹F (F6)-145 to -155dJ_FF

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com For this compound, these techniques can confirm the presence of key functional groups.

IR Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. researchgate.net The C-F stretching vibrations will give rise to strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-C and C-N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often more intense than in the IR spectrum. americanpharmaceuticalreview.com The symmetric stretching of the C-F bonds and the ring breathing modes will also be observable. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O stretch (ester)1720 - 1740 (strong)1720 - 1740 (weak)
Aromatic C=C/C-N stretch1400 - 1600 (medium)1400 - 1600 (strong)
C-F stretch1100 - 1300 (strong)1100 - 1300 (medium)
C-O stretch (ester)1200 - 1300 (strong)1200 - 1300 (weak)
Aromatic C-H bend800 - 900 (medium)800 - 900 (medium)

Note: The predicted frequencies are based on data from analogous compounds and general spectroscopic principles.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (MW = 173.12 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 173. ambeed.com

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgchim.lu For this compound, this would lead to fragments at m/z 142 and m/z 114, respectively. The fragmentation of the difluoropyridine ring could also occur, leading to characteristic losses of fluorine or other small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
173[M]⁺
142[M - OCH₃]⁺
114[M - COOCH₃]⁺
95[C₅H₂F₂N]⁺

Note: The predicted fragmentation is based on general principles of mass spectrometry for esters and aromatic compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as methyl 3,5-dimethylbenzoate, suggests that the molecule would likely adopt a planar conformation for the pyridine ring. nih.gov The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Intermolecular InteractionsC-H···O, C-H···F, π-π stacking

Note: The predicted parameters are based on the analysis of crystal structures of similar molecules.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. abinit.org DFT calculations for this compound can provide an optimized molecular structure, which can be compared with experimental data if available. These calculations can also predict the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are all crucial for understanding the molecule's reactivity. clinicsearchonline.org Studies on related fluorinated pyridines and substituted picolinates have shown that DFT calculations can accurately predict their structural and electronic properties. acs.orgmdpi.comresearchgate.net

Interactive Data Table: Predicted DFT (B3LYP/6-31G) Parameters for this compound*

ParameterPredicted Value
HOMO Energy-7.0 to -8.0 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap5.0 to 7.0 eV
Dipole Moment2.0 - 3.0 D

Note: The predicted values are based on DFT calculations performed on analogous compounds.

Ab Initio Methods for Reaction Pathway Energetics and Transition State Analysis

Ab initio quantum chemistry methods are foundational for calculating the energetic profiles of chemical reactions from first principles, without reliance on empirical data. For a molecule like this compound, these methods could be employed to map out the potential energy surface for various transformations, such as nucleophilic aromatic substitution or hydrolysis of the ester group. By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. umich.edu

Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. researchgate.net The analysis of the transition state's geometry and vibrational frequencies provides critical insights into the mechanism of a reaction. For instance, identifying the imaginary frequency corresponding to the reaction coordinate confirms the structure as a true transition state. However, no specific transition state analyses for reactions involving this compound have been documented in the literature.

Computational Studies of Reactivity and Selectivity in Chemical Transformations

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity, including frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges.

For this compound, these calculations could predict the most likely sites for nucleophilic or electrophilic attack, thereby explaining the regioselectivity of its reactions. For example, the electron-withdrawing nature of the fluorine atoms and the ester group would significantly influence the electron distribution in the pyridine ring, affecting its reactivity towards various reagents. While the principles are well-understood, specific computational studies quantifying these effects for this compound are not available.

Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding)

The three-dimensional structure and conformational preferences of a molecule are crucial for its physical properties and biological activity. Conformational analysis, typically performed using molecular mechanics or quantum mechanical calculations, can identify the most stable conformers of this compound. acs.org This would involve analyzing the rotation around the C-C and C-O single bonds of the methyl ester group.

Furthermore, the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, can be investigated. science.gov While the fluorine atoms and the ester group could participate in weak hydrogen bonds, and the aromatic ring could engage in stacking interactions, detailed computational studies quantifying the strength and geometry of these interactions for this compound are absent from the literature. The analysis of non-covalent interactions is essential for understanding crystal packing and the behavior of the compound in condensed phases.

In Silico Approaches for Reaction Prediction and Optimization

In silico tools and algorithms can be used to predict the outcomes of chemical reactions and to optimize reaction conditions. These approaches can range from expert systems based on known reaction rules to machine learning models trained on large reaction databases. For a compound like this compound, these tools could potentially suggest optimal conditions for its synthesis or subsequent functionalization. However, the development and application of such predictive models are most effective when validated with experimental data, which is currently lacking in the public domain for this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing synthetic methods that are both efficient and environmentally benign. For fluorinated picolinates, this involves a departure from traditional, often harsh, fluorination methods.

Future research will likely prioritize the integration of green chemistry principles into the synthesis of Methyl 5,6-difluoropicolinate. cas.cn This involves designing processes that reduce waste and avoid the use of toxic materials. cas.cn A promising avenue is the development of PFAS-free synthesis routes, which would utilize safer, more common fluorine sources like caesium fluoride (B91410) instead of bespoke fluorinated reagents that pose environmental risks. uva.nl

Key areas of research include:

Solvent-Free Synthesis: Mechanochemical methods, such as solid-state aromatic nucleophilic fluorination, offer a rapid and environmentally friendly alternative to traditional solvent-based reactions. acs.org

Flow Chemistry: Continuous flow systems can enhance safety and efficiency, particularly when generating and using reactive intermediates. uva.nl This approach allows for precise control over reaction parameters, potentially improving yields and purity.

Safer Reagents: A move away from hazardous reagents like anhydrous hydrogen fluoride towards alternatives such as BF3·Et2O or fluoride salts is a critical goal. cas.cnnih.gov Research into optimizing reactions with these safer alternatives is ongoing. nih.gov

Catalysis is fundamental to improving the efficiency and selectivity of chemical syntheses. acs.org For fluorinated picolinates, catalytic methods can lead to higher yields, shorter reaction times, and better control over the final product structure. Research into nucleophilic fluorination of picolinate (B1231196) esters has shown that additive promoters, which act as catalysts, significantly improve yields. acs.orgresearchgate.net

Future work will likely focus on:

Phase-Transfer Catalysis: Agents like tetraphenylphosphonium (B101447) chloride and tributylmethylammonium (B1194469) have proven effective in promoting fluorination reactions. researchgate.net Further exploration of these and other phase-transfer catalysts could lead to even more efficient processes.

Metal-Mediated Fluorination: While often used for C-F bond formation, catalysts based on palladium and copper can also be optimized for fluorination of picolinate precursors. researchgate.net

Heterogeneous Catalysis: The use of novel, reusable solid catalysts, such as the nanoporous UiO-66(Zr)-N(CH2PO3H2)2, presents a sustainable option for the synthesis of picolinate derivatives. nih.gov

Table 1: Comparison of Catalytic Approaches for Picolinate Synthesis and Fluorination

Catalyst TypeExample Catalyst/ReagentTypical ReactionKey Advantages
Phase-Transfer Catalyst Tetraphenylphosphonium chlorideNucleophilic FluorinationImproved yields, additive recycling potential. acs.orgresearchgate.net
Metal-Based Catalyst Palladium or Copper complexesNucleophilic FluorinationAmenable to multigram-scale synthesis. researchgate.net
Heterogeneous Catalyst UiO-66(Zr)-N(CH2PO3H2)2Picolinate SynthesisReusable, novel nanoporous structure. nih.gov
Lewis Acid Catalyst Boron trifluoride etherate (BF3·Et2O)Asymmetric FluorinationActs as both fluorine source and activating reagent. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The two fluorine atoms on the pyridine (B92270) ring of this compound make its carbon-fluorine (C-F) bonds targets for activation and functionalization. Due to the high strength of the C-F bond, developing methods for its selective cleavage and transformation remains a significant challenge and a fertile area for research. rsc.orgnih.gov

Activating the typically inert C-F bond for cross-coupling reactions is a key goal for creating more complex molecules. Research on polyfluorinated pyridines has demonstrated that this is feasible using transition metal catalysis.

Notable research directions include:

Nickel-Catalyzed Reactions: Nickel complexes have been shown to catalyze the cross-coupling of pentafluoropyridine, selectively activating a C-F bond to form a new C-C bond. rsc.orgyork.ac.uk Future studies could adapt these methods for the difluoro-picolinate scaffold.

Rhodium-Catalyzed Reactions: Rhodium complexes can also mediate C-F bond activation and subsequent C-C coupling reactions in fluorinated pyridines. rsc.org

Reductive Couplings: The use of highly reducing 3d-metal complexes can induce C-F bond cleavage and intermolecular C-C coupling of fluoropyridines. nih.gov Exploring this reactivity with this compound could yield novel dimeric structures.

As sustainable and mild alternatives to traditional thermal methods, photochemistry and electrochemistry offer powerful tools for activating strong chemical bonds. rsc.org These approaches use light or electricity to drive reactions that might otherwise require harsh reagents or high temperatures. rsc.org

Photochemical C-F Activation: Visible-light photoredox catalysis can enable the functionalization of C-F bonds under exceptionally mild conditions. nih.govnih.govmdpi.com Research has shown that photochemical methods can achieve defluorinative alkylation, providing access to complex α,α-difluorocarbonyl derivatives. nih.gov Transition-metal-free photochemical systems have also been developed, further enhancing the green credentials of this approach. rsc.org

Electrochemical C-F Activation: Electrosynthesis provides another route to C-F bond cleavage. rsc.org By applying an electric potential, C-F bonds in aromatic compounds can be selectively reduced. thieme-connect.deresearchgate.net Recent work has demonstrated the mono-deuterodefluorination of aromatic trifluoromethyl groups using electrochemical methods, showcasing the high selectivity achievable. chinesechemsoc.org Applying these principles to this compound could allow for precise, stepwise functionalization at the fluorinated positions.

Advanced Material Science Applications of Derivatives (Excluding Properties)

The unique characteristics imparted by fluorine atoms mean that derivatives of this compound are promising building blocks for advanced materials. mdpi.com While specific applications of this exact molecule are still an unexplored frontier, the known uses of similar fluorinated pyridines point toward significant potential. mdpi.comresearchgate.net

Future research into the derivatives of this compound could focus on their incorporation into:

Fluoropolymers and Networks: Perfluoropyridine (PFPy) is a key monomer used to create high-performance fluoropolymers and cross-linked networks. mdpi.comresearchgate.net Derivatives of this compound could be designed as novel monomers to create polymers with tailored architectures and thermal properties. researchgate.net

Fluorinated Ionic Liquids: Fluorinated piperidines, which can be synthesized from fluoropyridine precursors, have been used to create fluorinated ionic liquids (FILs). nih.gov These materials have unique physical properties, and derivatives of this compound could serve as precursors for a new class of functional ionic liquids.

Organic Electronics: The electron-withdrawing nature of fluorine atoms can be exploited in the design of materials for organic electronics. By functionalizing this compound through the coupling reactions described previously, new molecular scaffolds could be synthesized for investigation in applications such as organic photovoltaics or field-effect transistors.

Bio-inspired Synthetic Approaches and Mimicry

The principles of biocatalysis and biomimicry offer a paradigm shift from traditional synthetic methods, promising reactions with high selectivity, efficiency, and sustainability. While direct enzymatic synthesis of this compound is not yet established, this area represents a significant and largely unexplored avenue for research.

Enzymatic Catalysis: Nature's catalysts, enzymes, operate with unparalleled precision. Harnessing this capability could address key challenges in the synthesis of fluorinated picolinates.

Esterification: The final step in producing this compound involves the esterification of 5,6-difluoropicolinic acid. Lipases and proteases are well-known for their ability to catalyze ester formation, often with high regioselectivity and under mild conditions in non-aqueous solvents. researchgate.netmdpi.com Future work could involve screening a library of commercially available or engineered lipases (e.g., from Candida antarctica or Pseudomonas stutzeri) to identify a biocatalyst capable of efficiently converting the parent acid to its methyl ester, potentially eliminating the need for harsh reagents and simplifying purification. mdpi.com

Bio-fluorination: The formation of carbon-fluorine (C-F) bonds is exceedingly rare in nature, making enzymatic fluorination a formidable challenge. mdpi.com However, the field of biocatalytic fluorine chemistry is rapidly advancing. Researchers are discovering and engineering enzymes capable of catalyzing fluorination reactions. nih.gov A futuristic, bio-inspired approach could involve the use of engineered "fluorinases" or chemo-enzymatic systems. For instance, photoenzymatic strategies that use light-driven ene-reductases to generate carbon radicals for subsequent asymmetric coupling with fluorine sources represent a frontier in the synthesis of complex fluorinated molecules. nih.gov Applying such a system to a suitable pyridine precursor could one day enable the direct, stereocontrolled introduction of fluorine atoms.

Biomimetic Approaches: Biomimicry involves designing synthetic catalysts or systems that replicate the function of biological systems.

Catalyst Microenvironment: One could design synthetic catalysts that mimic the active site of metalloenzymes known to perform challenging oxidations or other transformations. researchgate.net For the synthesis of fluorinated pyridines, creating a catalyst with a hydrophobic pocket could enhance selectivity and reactivity, similar to how an enzyme's active site sequesters substrates from the bulk solvent. rsc.org

Inspired by Nature's Structures: Research into fluorinated biomimetic materials, such as gas diffusion cathodes inspired by the hydrophobic surface of rose petals, demonstrates how mimicking natural microstructures can lead to enhanced catalytic performance. rsc.org This principle could be adapted to design novel reactor surfaces or catalyst supports that improve the efficiency of fluorination reactions.

Integration with High-Throughput Experimentation and Data Science in Chemical Synthesis

The convergence of automated robotics, miniaturization, and data analytics is transforming chemical synthesis from a labor-intensive art to a data-driven science. Applying these tools to the synthesis of this compound can dramatically accelerate optimization and discovery.

High-Throughput Experimentation (HTE): HTE utilizes parallel processing and miniaturization to conduct a large number of experiments simultaneously, allowing for rapid screening of reaction conditions. nih.govyoutube.comresearchgate.net For a multi-step synthesis like that of this compound, HTE platforms can be invaluable for optimizing each transformation. spirochem.com This involves using multi-well plates to systematically test vast arrays of catalysts, ligands, solvents, bases, temperatures, and reactant ratios on a micro- or nanoscale. researchgate.net This approach minimizes the consumption of valuable starting materials while quickly identifying the optimal conditions for yield and purity. youtube.com

Interactive Table 1: Conceptual HTE Screening for a Key Synthetic Step

The following is a hypothetical screening array for a nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom onto a pyridine ring, a common strategy in synthesizing fluoropyridines.

Parameter Array 1 Array 2 Array 3 Array 4
Fluoride Source CsF KF AgF₂ TBAF
Solvent DMSO DMF Sulfolane (B150427) Acetonitrile
Temperature (°C) 100 120 140 160

| Catalyst | None | 18-Crown-6 | [2.2.2]Kryptofix | Phase-Transfer Cat. |

Data Science and Machine Learning (ML): The massive datasets generated by HTE are often too complex for manual interpretation. This is where data science and machine learning become essential. semanticscholar.org

Predictive Modeling: By training algorithms on data from HTE screens, ML models can learn the complex relationships between reaction parameters and outcomes (e.g., yield, selectivity). beilstein-journals.org These predictive models can then identify optimal reaction conditions with far fewer experiments than traditional one-variable-at-a-time methods. semanticscholar.org Research has already demonstrated the power of data science in developing new and improved deoxyfluorination reagents by systematically evaluating a virtual library of compounds. chemrxiv.org

Autonomous Synthesis: The ultimate integration of these technologies is the creation of automated or "self-driving" laboratories for chemical synthesis. researchgate.net In such a system, a robotic platform performs experiments based on an initial design. The results are analyzed in real-time by an ML algorithm, which then designs the next set of experiments to more closely approach the optimal conditions. beilstein-journals.org This closed-loop optimization can autonomously explore a reaction space to find the best synthetic route for a target molecule like this compound, operating 24/7 with minimal human intervention. semanticscholar.org AI-driven tools are also being developed to predict entire retrosynthetic pathways, offering chemists a broader range of strategic options based on factors like cost, temperature, or toxicity. arxiv.org

Interactive Table 2: Illustrative Data for ML-based Optimization

This simplified table shows hypothetical data from an HTE screen that could be used to train a machine learning model to predict reaction yield.

Experiment ID Temperature (°C) Concentration (M) Catalyst Loading (mol%) Yield (%)
1 80 0.1 1 45
2 100 0.1 1 62
3 80 0.2 1 51
4 100 0.2 1 75
5 80 0.1 2 55
6 100 0.1 2 78
7 80 0.2 2 68

Q & A

Q. What are the optimal synthetic routes for Methyl 5,6-difluoropicolinate, and how is its purity validated?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution (NAS) of picolinic acid derivatives. Fluorination is typically achieved using agents like HF-pyridine or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Subsequent esterification with methanol in the presence of H₂SO₄ yields the methyl ester. Characterization:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns. Peaks for the 5- and 6-fluorine atoms should appear as distinct doublets due to coupling (JFF1215 HzJ_{F-F} \approx 12-15\ \text{Hz}) .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo Kα radiation) provides unambiguous structural confirmation. For example, analogous fluorinated compounds exhibit bond lengths of ~1.35 Å (C-F) and angles of ~120° (C-C-F) .

Q. Table 1: Example Crystallographic Parameters for Fluorinated Analogues

ParameterValue (Example from )
Crystal SystemTriclinic
Space GroupP I (No. 2)
Unit Cell (a, b, c)7.8805(5) Å, 9.5857(6) Å, 14.4571(9) Å
R-factor0.042
Temperature223 K

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Control Reaction Parameters: Document exact molar ratios (e.g., 1:1.2 substrate:fluorinating agent), solvent purity, and reaction time. Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Analytical Cross-Validation: Combine HPLC (for purity) with mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~188). Discrepancies >2% in yield warrant re-optimization .

Advanced Research Questions

Q. What electronic effects do the 5,6-difluoro substituents impose on Methyl Picolinate’s reactivity?

Methodological Answer: The electron-withdrawing nature of fluorine increases the electrophilicity of the pyridine ring, directing reactions to meta/para positions. Computational studies (e.g., DFT at M06-2X/6-311+G(2df,p)) can quantify this:

  • LUMO Localization: Fluorine substituents lower the LUMO energy by ~1.5 eV, enhancing susceptibility to nucleophilic attack.
  • Regioselectivity: In Diels-Alder reactions, the 5,6-difluoro group may favor endo transition states due to steric and electronic effects, as seen in indole yne systems .

Q. How can researchers resolve contradictions between experimental and computational data for reaction mechanisms involving this compound?

Methodological Answer:

  • Multi-Technique Validation: Pair DFT calculations with kinetic isotope effects (KIE) or Hammett plots to verify proposed mechanisms. For example, a ρ value >1 indicates a strong electronic influence, aligning with fluorine’s inductive effect .
  • Statistical Analysis: Use Bland-Altman plots to assess agreement between computational and experimental activation energies. Discrepancies >10% suggest oversimplified models (e.g., neglecting solvent effects) .

Q. What strategies are effective in studying the environmental persistence or degradation of this compound?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in buffered solutions (pH 2–12) at 25–50°C using LC-MS. Fluorinated esters often exhibit slower hydrolysis due to C-F bond stability.
  • Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute toxicity (EC₅₀). Compare with perfluoroalkyl substance (PFAS) benchmarks, noting that shorter chains (e.g., C6) are typically less bioaccumulative .

Q. How can this compound be leveraged in catalysis or materials science?

Methodological Answer:

  • Ligand Design: The electron-deficient pyridine ring can coordinate transition metals (e.g., Rh, Pd) for cross-coupling catalysis. Test catalytic activity in Suzuki-Miyaura reactions, comparing turnover numbers (TON) with non-fluorinated analogues .
  • Polymer Applications: Incorporate into fluorinated polymers via radical polymerization. Use DSC to measure TgT_g shifts; fluorine’s rigidity typically increases TgT_g by 20–30°C .

Data Analysis and Reporting

Q. What are best practices for presenting crystallographic and spectroscopic data in publications?

Methodological Answer:

  • CIF Files: Deposit raw crystallographic data (e.g., .cif) in repositories like the Cambridge Structural Database. Report R-factors (<0.05), displacement parameters (UisoU_{\text{iso}}), and H-bonding networks .
  • NMR Assignments: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For 19F^{19}\text{F} NMR, reference to CFCl₃ and report coupling constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.